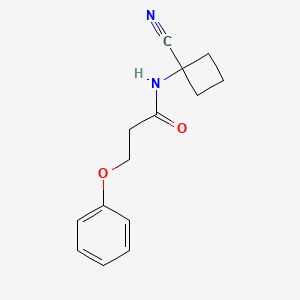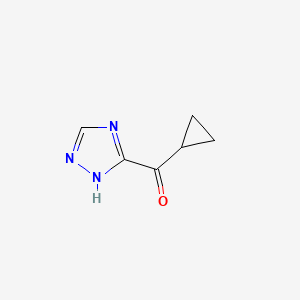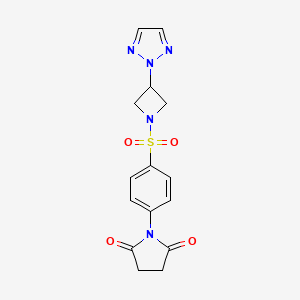![molecular formula C14H20N2O4 B2939567 N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide CAS No. 893769-00-1](/img/structure/B2939567.png)
N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . It is known for its unique structure, which includes two acetamide groups connected by a phenylenebis(oxyethane) linkage . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide typically involves the reaction of 1,2-phenylenebis(oxyethane) with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide may involve a continuous flow process to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide undergoes various chemical reactions, including:
Substitution: The acetamide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide: Unique due to its specific phenylenebis(oxyethane) linkage.
N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]diethylamide: Similar structure but with ethyl groups instead of acetamide groups.
N,N’-[1,2-phenylenebis(oxyethane-2,1-diyl)]dibenzamide: Contains benzamide groups instead of acetamide groups.
Properties
IUPAC Name |
N-[2-[2-(2-acetamidoethoxy)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-11(17)15-7-9-19-13-5-3-4-6-14(13)20-10-8-16-12(2)18/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKMWPJSLIRJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC=C1OCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)

![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
![3-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2939495.png)

![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)
![2-(acetylsulfanyl)-N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2939501.png)


![N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2939506.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2939507.png)
